molecular formula C27H25ClFN3O4S B15005351 (2Z)-N-(3-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-N-(3-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B15005351
M. Wt: 542.0 g/mol
InChI Key: BWILEKRZHUCGJT-UHFFFAOYSA-N
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Description

(2Z)-N-(3-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic compound with a unique structure that includes a thiazinane ring, multiple aromatic rings, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(3-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide typically involves multiple steps, starting from readily available precursors

    Formation of the Thiazinane Ring: This step involves the cyclization of a suitable precursor, such as a thioamide, under acidic or basic conditions.

    Introduction of Aromatic Groups: The chlorophenyl, dimethoxyphenyl, and fluorophenyl groups are introduced through nucleophilic substitution reactions, often using halogenated precursors and appropriate nucleophiles.

    Coupling to Form Carboxamide: The final step involves the coupling of the intermediate with a carboxylic acid or its derivative to form the carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(3-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings or the thiazinane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated precursors and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-N-(3-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound may exert its effects through binding to active sites, altering protein conformation, or interfering with signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.

Uniqueness

(2Z)-N-(3-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide is unique due to its complex structure, which includes multiple aromatic rings and a thiazinane ring. This structure imparts specific chemical and biological properties that differentiate it from simpler compounds like cetylpyridinium chloride and domiphen bromide.

Properties

Molecular Formula

C27H25ClFN3O4S

Molecular Weight

542.0 g/mol

IUPAC Name

N-(3-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-fluorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C27H25ClFN3O4S/c1-35-22-11-10-17(14-23(22)36-2)12-13-32-25(33)16-24(26(34)30-19-7-5-6-18(28)15-19)37-27(32)31-21-9-4-3-8-20(21)29/h3-11,14-15,24H,12-13,16H2,1-2H3,(H,30,34)

InChI Key

BWILEKRZHUCGJT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)CC(SC2=NC3=CC=CC=C3F)C(=O)NC4=CC(=CC=C4)Cl)OC

Origin of Product

United States

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